molecular formula C14H19F3N4O5S B15317280 tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate

tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate

Cat. No.: B15317280
M. Wt: 412.39 g/mol
InChI Key: GRSSBEUBLDVMQU-UHFFFAOYSA-N
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Description

This compound features a pyrimidine ring substituted at position 4 with a trifluoromethanesulfonyloxy (triflate) group, a pyrrolidine ring at position 2, and a tert-butyl carbamate group on the pyrrolidine’s 3-position. The triflate group is a strong leaving group, making this compound highly reactive in nucleophilic substitution and cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its molecular formula is C₁₄H₁₉F₃N₄O₅S, with a molecular weight of 326.26 g/mol. The pyrrolidine moiety introduces stereochemical complexity, while the triflate enhances its utility as a synthetic intermediate in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C14H19F3N4O5S

Molecular Weight

412.39 g/mol

IUPAC Name

[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate

InChI

InChI=1S/C14H19F3N4O5S/c1-13(2,3)25-12(22)19-9-5-7-21(8-9)11-18-6-4-10(20-11)26-27(23,24)14(15,16)17/h4,6,9H,5,7-8H2,1-3H3,(H,19,22)

InChI Key

GRSSBEUBLDVMQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate involves multiple steps, typically starting with the preparation of the pyrimidine and pyrrolidine intermediates. The trifluoromethanesulfonyloxy group is introduced through a sulfonation reaction, and the final compound is obtained by coupling the intermediates under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyloxy group plays a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogous pyrimidine/pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Pyrimidine/Pyridine Substituents Leaving Group Primary Application
Target Compound C₁₄H₁₉F₃N₄O₅S 326.26 4-Trifluoromethanesulfonyloxy (pyrimidine) Triflate (excellent) Synthetic intermediate for cross-coupling
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate C₁₃H₂₁N₃O₂ 264.32 None (pyrimidin-2-yl) None Building block in pharmaceuticals
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 5-Fluoro-4-hydroxy-6-methyl (pyrimidine) Hydroxy (poor) Unknown (safety data available)
tert-Butyl (4-iodopyridin-2-yl)carbamate C₁₀H₁₃IN₂O₂ 344.13 4-Iodo (pyridine) Iodide (good) Intermediate in halogenation reactions
tert-Butyl (4-chloropyridin-2-yl)carbamate C₁₀H₁₃ClN₂O₂ 228.68 4-Chloro (pyridine) Chloride (moderate) Potential precursor for functionalization

Key Findings

Reactivity in Synthesis :

  • The target compound’s triflate group offers superior leaving-group ability compared to iodide, chloride, or hydroxyl groups in analogous compounds. This makes it more reactive in metal-catalyzed cross-coupling reactions, enabling efficient synthesis of complex molecules .
  • Pyridine derivatives (e.g., 4-iodo or 4-chloro) exhibit lower reactivity in cross-couplings due to pyridine’s reduced aromatic stability compared to pyrimidine .

Steric and Electronic Effects :

  • The pyrrolidine ring in the target compound introduces conformational rigidity and stereochemical control, which is absent in simpler pyridine derivatives. The (3S)-stereoisomer in the compound further highlights the role of chirality in biological activity .
  • Substituents like 5-fluoro-4-hydroxy-6-methyl () reduce reactivity due to steric hindrance and hydrogen bonding, limiting their utility in synthetic pathways .

Applications: The target compound is primarily an intermediate for further functionalization, whereas non-triflate analogs (e.g., ) are often end products or building blocks in drug discovery . Pyridine-based carbamates (–4) are niche intermediates, often used in halogen-exchange reactions or as steric bulk providers .

Research Implications

  • Pharmaceuticals : The target compound’s triflate group enables rapid diversification of pyrimidine cores, critical in kinase inhibitor and antiviral drug development.
  • Safety Considerations : While specific safety data for the target compound are unavailable, analogs like the 5-fluoro-4-hydroxy derivative () require stringent handling protocols, suggesting similar precautions for triflate-containing compounds .

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